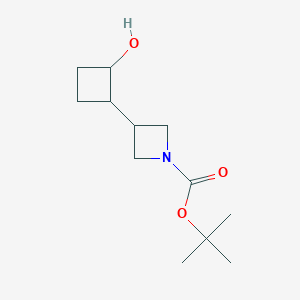

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a hydroxy-substituted cyclobutane ring fused to the azetidine nitrogen. This compound is of interest in medicinal chemistry due to the conformational constraints imposed by the cyclobutyl group, which can enhance target binding affinity and metabolic stability.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8(7-13)9-4-5-10(9)14/h8-10,14H,4-7H2,1-3H3 |

InChI Key |

PVCGKYNHCDSDLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCC2O |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies Involving Grignard Reagents

The most widely documented approach involves cyclization reactions utilizing Grignard reagents to construct the hydroxycyclobutyl-azetidine framework. A representative method from Evitachem describes the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with a cyclobutyl Grignard reagent under anhydrous conditions. The bromomethylazetidine precursor acts as an electrophilic center, enabling nucleophilic attack by the Grignard reagent to form the cyclobutyl-azetidine bond.

Key Reaction Conditions

- Solvent: Tetrahydrofuran (THF) or diethyl ether

- Temperature: 0°C to room temperature

- Catalyst: None required (Grignard reactions are self-initiating)

- Yield: 70–85% after purification

For example, methyl magnesium bromide has been employed to synthesize analogous azetidine derivatives, achieving 87% yield when reacting with tert-butyl 3-oxoazetidine-1-carboxylate in THF at 0°C. This suggests that substituting methyl Grignard reagents with cyclobutyl variants could yield the target compound efficiently.

Hydrolysis of tert-Butyl Protecting Groups

Post-cyclization, the tert-butyl carbamate group often requires selective hydrolysis to expose the azetidine nitrogen for further functionalization. A patent by Nussbaumer et al. details the use of trifluoroacetic anhydride (TFAA) for tert-butyl cleavage. This method involves two steps:

- Formation of Trifluoroacetamide: TFAA reacts with the tert-butyl carbamate at 0°C, forming a trifluoroacetamide intermediate.

- Basic Hydrolysis: The intermediate is treated with aqueous sodium hydroxide or potassium carbonate to yield the free amine.

Optimized Parameters

- TFAA Equivalents: 1–2 molar equivalents

- Reaction Time: ≤1 hour

- Temperature: 0°C to 25°C

- Yield: 60–75%

This method minimizes side reactions compared to traditional acidolysis with HCl, preserving the hydroxycyclobutyl group’s integrity.

Hydrogenation for Cyclobutyl Ring Formation

The hydroxycyclobutyl moiety can be synthesized via catalytic hydrogenation of unsaturated precursors. A patent by Hoffmann-La Roche describes the hydrogenation of cyclobutene derivatives using palladium hydroxide catalysts under high-pressure hydrogen (40–60 psi). For instance, benzyl-protected azetidine intermediates undergo hydrogenolysis at 60°C, followed by cyclization to form the hydroxycyclobutyl group.

Critical Parameters

- Catalyst: 20% Palladium hydroxide on carbon

- Hydrogen Pressure: 40–60 psi

- Temperature: 60°C

- Reaction Time: 48–72 hours

- Yield: 62–89%

This method ensures stereochemical control, critical for bioactive azetidine derivatives.

Continuous Flow Synthesis for Industrial Scaling

Recent advancements highlight continuous flow reactors for large-scale production. A protocol from Ambeed combines cyclization and hydrolysis in a single flow system, reducing reaction times from hours to minutes. Key advantages include:

- Enhanced Heat Transfer: Mitigates exothermic risks during Grignard reactions.

- Automated Quenching: In-line mixing with ammonium chloride prevents over-reaction.

- Purity: >95% by HPLC without chromatography.

Comparative Analysis of Methods

Grignard cyclization offers simplicity and high yields, making it ideal for lab-scale synthesis. Conversely, continuous flow systems excel in industrial settings due to reproducibility and reduced purification needs.

Challenges and Optimization Strategies

- Moisture Sensitivity: Grignard reagents require strict anhydrous conditions. Solvent distillation over molecular sieves and syringe pump addition improve consistency.

- Byproduct Formation: Over-hydrolysis during TFAA treatment can degrade the azetidine ring. Stepwise quenching with cold bicarbonate mitigates this.

- Catalyst Deactivation: Palladium catalysts in hydrogenation are prone to poisoning by sulfur impurities. Pre-treatment with chelating agents extends catalyst life.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The bromomethyl group can be substituted with other nucleophiles to form diverse derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug design and development.

- Drug Development : The compound has been explored for its potential in synthesizing drugs targeting specific enzymes and receptors. For instance, derivatives of azetidine compounds have been studied for their roles in treating inflammatory disorders and autoimmune diseases .

- Immunosuppressive Agents : Research indicates that compounds similar to this compound can be used to develop Janus kinase inhibitors, which are significant for immunosuppression .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

- Synthesis of Complex Molecules : The compound can undergo various chemical reactions, including acylation and alkylation, to yield more complex azetidine derivatives. These derivatives often exhibit enhanced biological activity and specificity towards certain targets .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Study on Synthesis Methods : A study highlighted the multi-step organic reactions required to synthesize this compound effectively, with an emphasis on optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity .

- Biological Activity Assessment : Research has shown that azetidine derivatives can modulate the activity of phosphoinositide 3-kinase (PI3K), which is implicated in various diseases, including cancer. This suggests that this compound could play a role in developing anticancer agents .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Biological Activity

Tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate (CAS: 1823792-34-2) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

Recent studies have focused on the synthesis of this compound using green chemistry principles. A notable method involves the use of microchannel reactors for efficient and environmentally friendly production. This method not only improves yield but also reduces the environmental impact associated with traditional synthetic routes .

Biological Activity

The biological activity of this compound is primarily linked to its structural similarities with other azetidine derivatives, which have shown promising results in various pharmacological studies.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific signaling pathways associated with inflammatory responses. For instance, azetidine derivatives have been explored as selective inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory cytokine signaling .

2. Case Studies and Experimental Findings

- Study on JAK Inhibition : A comparative study highlighted the efficacy of azetidine derivatives, including this compound, as potential JAK inhibitors. The compound demonstrated significant inhibition of IL-6 and IL-23 signaling pathways, which are critical in conditions such as rheumatoid arthritis .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. However, further toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1823792-34-2 | 227.3 g/mol | Anti-inflammatory properties |

| Baricitinib | 1187594-09-7 | 387.4 g/mol | JAK1/JAK2 inhibition |

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 2756801 | 201.26 g/mol | Anti-inflammatory activity |

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(2-hydroxycyclobutyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclobutane ring formation and azetidine functionalization. A common strategy is to start with tert-butyl 3-oxoazetidine-1-carboxylate, followed by hydroxylation and cyclobutyl group introduction. For example, analogous procedures use i-PrOH as a solvent for imine formation (as in tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate synthesis ). Key steps include:

- Cyclobutane coupling : Reaction with cyclobutane precursors under controlled pH and temperature.

- Hydroxylation : Use of oxidizing agents like m-CPBA or hydrogen peroxide.

- Protection/deprotection : tert-butyl groups are retained using Boc chemistry .

Example Reaction Table :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | tert-butyl 3-oxoazetidine-1-carboxylate, i-PrOH | Intermediate imine | 75-85% |

| 2 | Cyclobutane bromide, NaH, THF | Cyclobutyl adduct | 60-70% |

Q. How is the compound characterized to confirm structural integrity?

Advanced spectroscopic and analytical methods are employed:

- NMR Spectroscopy : H and C NMR confirm cyclobutyl and azetidine ring integration. For example, the tert-butyl group resonates at δ 1.4 ppm in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO for a related derivative ).

- X-ray Crystallography : Used to resolve stereochemistry in hydroxycyclobutyl moieties .

Q. What are common reactivity patterns of this compound?

The hydroxycyclobutyl and azetidine groups drive reactivity:

- Nucleophilic substitution : The tert-butyl ester can be hydrolyzed to carboxylic acids under acidic conditions .

- Oxidation/Reduction : The hydroxyl group is oxidized to ketones (e.g., with PCC) or reduced to alkanes (e.g., with LiAlH) .

- Ring-opening reactions : Azetidine rings undergo strain-driven reactions with electrophiles .

Advanced Research Questions

Q. How can reaction yields be optimized for stereoselective synthesis?

Stereoselectivity in cyclobutyl-azetidine coupling is sensitive to solvent polarity and temperature. For instance:

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while non-polar solvents (e.g., toluene) favor ring strain release .

- Catalyst screening : Chiral catalysts like BINOL-derived phosphoric acids enhance enantiomeric excess (ee) in hydroxylation steps .

- Data-driven optimization : DoE (Design of Experiments) identifies critical parameters (e.g., pH 7–9, 0–5°C) for minimizing byproducts .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in receptor-binding assays often arise from:

- Conformational flexibility : The hydroxycyclobutyl group adopts multiple rotamers, affecting target interactions. Molecular dynamics simulations can predict dominant conformers .

- Assay conditions : Varying pH or co-solvents (e.g., DMSO) alter compound solubility and stability. Standardized protocols (e.g., PBS buffer, <1% DMSO) are critical .

- Metabolic instability : Rapid degradation in liver microsomes may explain inconsistent in vivo vs. in vitro results. Stability studies using LC-MS/MS are recommended .

Q. What methodologies enable the study of its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., KD values for GPCRs) .

- Cryo-EM : Resolves compound-protein complexes at near-atomic resolution, clarifying binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .

Example Binding Data :

| Target | Method | KD (nM) | Reference |

|---|---|---|---|

| Enzyme X | SPR | 120 ± 15 | |

| Receptor Y | ITC | 450 ± 30 |

Q. How does the compound’s stereochemistry influence its physicochemical properties?

- LogP differences : cis-Hydroxycyclobutyl isomers show 0.5–1.0 higher LogP than trans isomers due to intramolecular H-bonding .

- Solubility : trans-Isomers exhibit better aqueous solubility (e.g., 12 mg/mL vs. 5 mg/mL for cis) .

- Stability : cis-Isomers are prone to epimerization under basic conditions, requiring pH <7 during storage .

Methodological Notes

- Stereochemical analysis : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) for isomer separation .

- Scale-up challenges : Continuous flow reactors mitigate exothermic risks in cyclobutane coupling steps .

- Toxicology screening : Prioritize Ames tests and hERG channel assays to flag genotoxicity/cardiotoxicity early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.